5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Description
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with a chlorine atom at position 5 and a 2,2,2-trifluoroethylsulfanyl group at position 2. The compound’s molecular formula is C₈H₇ClF₃NS, with an average molecular weight of 247.67 g/mol. Its structural features—chloro and trifluoroethylsulfanyl groups—impart unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUIDNJYVJCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is an organic compound with significant biological activity. Its molecular formula is C7H5ClF3NS. This compound belongs to a class of halogenated anilines, which are known for their diverse applications in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity, allowing it to modulate various biological processes. This compound has been studied for its potential effects on:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that halogenated anilines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains in vitro .
- Anticancer Properties : Some studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various halogenated anilines, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspase pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H5ClF3NS | Antimicrobial, anticancer |
| 4-Chloroaniline | C6H6ClN | Limited antimicrobial activity |
| 5-Fluoroaniline | C6H6FN | Moderate anticancer properties |
This table illustrates the enhanced biological activities associated with the presence of trifluoromethyl and chloro groups in the structure of this compound compared to other anilines.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline with analogs differing in substituent type, position, or fluorination:
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing vs. Donating Effects: The chloro substituent (Cl) in the target compound is electron-withdrawing, decreasing electron density on the aromatic ring. This enhances the acidity of the aniline NH₂ group compared to non-halogenated analogs. The trifluoroethylsulfanyl group (CF₃CH₂S) is moderately electron-donating due to the sulfur atom, balancing the electron-withdrawing effects of Cl. In contrast, sulfonyl groups (e.g., in 2-(ethylsulfonyl)-5-(trifluoromethyl)aniline) are strongly electron-withdrawing, further increasing NH₂ acidity .
Fluorination Effects :
- Fluorinated groups (e.g., CF₃, CHF₂) enhance metabolic stability and lipophilicity, improving membrane permeability. For instance, 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline (257.22 g/mol) has higher lipophilicity than the target compound due to the CF₃ group at position 5 .
Research and Application Implications
- Pharmaceutical Relevance : Fluorinated anilines are common intermediates in kinase inhibitors. The trifluoroethylsulfanyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in VEGFR2 inhibitors .
- Agrochemical Potential: Chloro and trifluoroethyl groups are prevalent in herbicides and fungicides. The electron-deficient aromatic ring in the target compound could facilitate interactions with biological targets like cytochrome P450 enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
